molecular formula C5H13ClN4 B12333299 (6-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine;hydrochloride

(6-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine;hydrochloride

Cat. No.: B12333299
M. Wt: 164.64 g/mol
InChI Key: PVFGUPYKJVODDF-UHFFFAOYSA-N
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Description

(6-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine;hydrochloride is a compound that belongs to the class of pyrimidines, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine;hydrochloride typically involves the reaction of 6-methyl-1,4,5,6-tetrahydropyrimidine with hydrazine in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of (6-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    1,4,5,6-Tetrahydropyrimidine: A similar compound with a different substitution pattern.

    6-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine: Another related compound with similar structural features.

Uniqueness

(6-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrazine moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C5H13ClN4

Molecular Weight

164.64 g/mol

IUPAC Name

(6-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C5H12N4.ClH/c1-4-2-3-7-5(8-4)9-6;/h4H,2-3,6H2,1H3,(H2,7,8,9);1H

InChI Key

PVFGUPYKJVODDF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN=C(N1)NN.Cl

Origin of Product

United States

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